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Compound of Interest

Compound Name: Lsd1-IN-25

Cat. No.: B12389057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Lsd1-IN-25, a potent inhibitor of Lysine-specific

demethylase 1 (LSD1). It details the compound's mechanism of action, its impact on cellular

processes, and the experimental methodologies used for its characterization.

Introduction: Lysine-Specific Demethylase 1 (LSD1)
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide

(FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2][3] LSD1

was the first histone demethylase to be discovered, challenging the long-held belief that

histone methylation was a permanent epigenetic mark.[4][5] It specifically removes methyl

groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally

associated with active transcription, thereby leading to gene repression.[1][6] Conversely, in

complex with the androgen receptor, LSD1 can also demethylate H3K9me1/2, a repressive

mark, resulting in transcriptional activation.[1][6][7]

LSD1's activity is integral to numerous cellular processes, including cell proliferation,

differentiation, and embryonic development.[8] Its dysregulation and overexpression have been

linked to various cancers, such as prostate, breast, and lung cancer, as well as acute myeloid

leukemia (AML), making it a significant target for therapeutic intervention.[8] LSD1 is often a

component of larger protein complexes, such as the CoREST and NuRD complexes, which are

essential for its ability to demethylate nucleosomes.[1][9]
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Lsd1-IN-25: A Potent and Selective LSD1 Inhibitor
Lsd1-IN-25 (also referred to as Compound 9j in some literature) is a potent, selective, and

orally active small molecule inhibitor of LSD1.[10] Its inhibitory action restores histone

methylation levels, leading to significant anti-tumor effects, including the induction of apoptosis

and cell cycle arrest in cancer cells.[10]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for Lsd1-IN-25, detailing its

biochemical potency and its effects on various cancer cell lines.

Table 1: Biochemical Potency of Lsd1-IN-25
Parameter Value Description

IC₅₀ 46 nM

The half-maximal inhibitory

concentration against LSD1

enzyme activity.[10]

Kᵢ 30.3 nM

The inhibition constant,

indicating the binding affinity of

the inhibitor to the LSD1

enzyme.[10]

Table 2: Cellular Activity of Lsd1-IN-25
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Assay Cell Line Treatment Result

Cell Proliferation
Various solid tumor

lines¹
0-20 µM for 72h

Potent anti-

proliferative activity

observed.[10]

Apoptosis Induction H1650
1 µM, 2 µM, 4 µM for

24h

43.9%, 44.5%, and

45.7% apoptotic cells,

respectively (vs.

12.7% in control).[10]

Cell Cycle Arrest H1650
1 µM, 2 µM, 4 µM for

24h

S-phase population

increased to 33.32%,

39.81%, and 43.26%,

respectively (vs.

29.97% in control).[10]

In Vivo Tumor

Reduction
H1650 Xenograft 10 mg/kg (oral, daily)

41.5% reduction in

average tumor weight

over 21 days.[10]

In Vivo Tumor

Reduction
H1650 Xenograft 20 mg/kg (oral, daily)

64.0% reduction in

average tumor weight

over 21 days.[10]

¹ Cell lines tested include MGC-803, SGC-7901, GES-1, MCF-7, H1650, A549, H460, PC-3,

and EC-109.[10]

Mechanism of Action and Cellular Consequences
LSD1-Mediated Histone Demethylation
LSD1 catalyzes the demethylation of histone lysine residues through a FAD-dependent

oxidative process.[8] In this reaction, the methylated lysine is oxidized to an iminium cation

intermediate, while FAD is reduced to FADH₂.[8] The FADH₂ is then re-oxidized by molecular

oxygen, producing hydrogen peroxide (H₂O₂).[8] The unstable iminium cation is subsequently

hydrolyzed, yielding a demethylated lysine and formaldehyde.[8]
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LSD1 Catalytic Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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